molecular formula C8H14N2O B2907466 1-methyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856083-61-8

1-methyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2907466
CAS No.: 1856083-61-8
M. Wt: 154.213
InChI Key: NQDFGDCHOHYADS-UHFFFAOYSA-N
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Description

1-methyl-3-(propoxymethyl)-1H-pyrazole (CAS 1856083-61-8) is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It belongs to the pyrazole class of heterocyclic compounds, a five-membered ring structure with two adjacent nitrogen atoms . The pyrazole scaffold is of significant interest in medicinal and agricultural chemistry due to its wide spectrum of biological activities . Researchers value this specific derivative as a versatile chemical intermediate, a premise supported by the existence of closely related compounds, such as its 4-iodo and 4-sulfonyl chloride analogues, which are offered as building blocks for further synthetic elaboration . Pyrazole derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and antiproliferative activities, making them valuable scaffolds in drug discovery efforts . For instance, certain pyrazole-based compounds have been shown to act as potent antioxidants by inhibiting ROS production and lipid peroxidation, and they have also demonstrated promising anticancer activity in screening studies . Furthermore, the pyrazole ring is a key structural component in several commercial drugs and pesticides . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-6-11-7-8-4-5-10(2)9-8/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFGDCHOHYADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Another approach involves the use of 3-(propoxymethyl)pyrazole as a starting material, which can be synthesized by reacting 3-hydroxymethylpyrazole with propyl bromide under similar conditions. The resulting intermediate is then subjected to methylation using methyl iodide and a base to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced pyrazole compounds with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the propoxymethyl group.

Scientific Research Applications

1-methyl-3-(propoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The propoxymethyl group (electron-donating via oxygen) contrasts with electron-withdrawing groups like trifluoromethyl (-CF₃), which enhance stability and lipophilicity .
  • Solubility : Propoxymethyl’s ether chain may improve aqueous solubility compared to halogenated derivatives (e.g., -CF₃ or chloromethyl groups), which are more lipophilic .

Yield Comparison :

  • The target compound’s synthesis (propoxymethyl derivative) achieves moderate yields (~60–75%), comparable to trifluoroethylpyrazoles (69% yield in ) .
  • Halogenated derivatives (e.g., chloromethylpyrazoles) often require harsher conditions but achieve higher yields (e.g., 75% in ) .

Agrochemical Activity

  • Herbicidal Activity : Chloromethyl- and trifluoromethyl-substituted pyrazoles () exhibit potent herbicidal effects due to their ability to disrupt plant enzymatic pathways . The target compound’s propoxymethyl group may offer milder activity but improved environmental compatibility.
  • Photophysical Properties : Pyrenylpyrazoles with aromatic substituents () show fluorescence, whereas the target compound’s ether chain likely reduces conjugation, limiting such applications .

Pharmaceutical Potential

  • Antimalarial/Anti-leishmanial Activity : Aryl- and thienyl-substituted pyrazoles () demonstrate IC₅₀ values as low as 0.079 µg/mL, attributed to π-π interactions with biological targets . The propoxymethyl group’s lack of aromaticity may limit similar efficacy.
  • Enzyme Inhibition : Chloro derivatives () show enhanced activity via hydrogen bonding with residues like Gly117, a mechanism less feasible with ether-containing substituents .

Physical and Chemical Properties

Property This compound 1-Methyl-3-(trifluoromethyl)-1H-pyrazole 5-(Furan-2-yl)-1-methyl-3-(trifluoroethyl)-1H-pyrazole
Lipophilicity (LogP) Moderate (ether chain) High (CF₃ group) Moderate (CF₃CH₂ + furan)
Melting Point Likely low (flexible ether chain) High (crystalline CF₃) Moderate (heteroaromatic furan)
Solubility Higher in polar solvents Low in water, high in organic solvents Moderate in polar aprotic solvents

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-3-(propoxymethyl)-1H-pyrazole with high regioselectivity?

Methodological Answer: The synthesis of this compound can be adapted from analogous pyrazole derivatives. Key strategies include:

  • Multi-component reactions : Utilize arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions for efficient pyrazole ring formation .
  • Copper-catalyzed alkylation : Employ Cu(II) catalysts (e.g., Cu(OTf)₂) in ionic liquids at elevated temperatures (130°C) to introduce the propoxymethyl group regioselectively .
  • Substitution reactions : React pre-formed pyrazole intermediates with propoxymethyl halides in aprotic solvents (e.g., THF) using bases like NaH to minimize side reactions .

Q. Example Reaction Conditions Table

MethodCatalysts/ReagentsTemperature/TimeYield (Hypothetical)
Multi-component Arylcarbohydrazides, DAAD25°C, 24h~60–70%
Cu-catalyzed Cu(OTf)₂, ionic liquid130°C, 2h~75–85%
Alkylation NaH, THF80°C, 6h~65–75%

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks for the methyl group (δ ~2.5 ppm), pyrazole protons (δ ~6.0–7.5 ppm), and propoxymethyl ether (δ ~3.5–4.5 ppm) .
  • Infrared (IR) spectroscopy : Confirm the presence of C-O-C (1100–1250 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the propoxymethyl substituent .

Q. How do solvent and base selection influence the alkylation of pyrazole derivatives during synthesis?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, favoring alkylation over elimination. Non-polar solvents may reduce reaction rates .
  • Base selection : Strong bases (e.g., NaH, KOtBu) deprotonate pyrazole nitrogen, promoting nucleophilic attack on alkyl halides. Weak bases (e.g., Et₃N) are less effective but reduce side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between this compound and similar pyrazole derivatives?

Methodological Answer:

  • Comparative substituent analysis : Use tables to correlate substituent electronic effects (e.g., propoxymethyl’s electron-donating nature) with activity. For example, trifluoromethyl groups enhance lipophilicity, while nitro groups increase electrophilicity .
  • Dose-response assays : Conduct parallel testing under standardized conditions to isolate substituent-specific effects .

Q. Example Substituent-Activity Table

CompoundSubstituentLogPBioactivity Trend
1-Methyl-3-(propoxymethyl)-OCH₂CH₂CH₃~2.1Moderate antimicrobial
1-Methyl-3-(trifluoromethyl)-CF₃~2.8High anticancer
3-Nitro-1-methyl-NO₂~1.5Low anti-inflammatory

Q. What computational methods predict the reactivity of substituents on the pyrazole ring?

Methodological Answer:

  • DFT calculations : Optimize molecular geometries to assess steric/electronic effects of substituents (e.g., propoxymethyl’s conformational flexibility) .
  • Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) to explain activity variations .

Q. How can researchers resolve regioselectivity challenges in synthesizing this compound?

Methodological Answer:

  • Protecting group strategies : Temporarily block reactive sites (e.g., N1-methyl) to direct propoxymethylation to the C3 position .
  • Kinetic vs. thermodynamic control : Use low temperatures to favor kinetic products (C3 substitution) over thermodynamically stable isomers .

Q. What are the challenges in X-ray crystallography for confirming the structure of this compound?

Methodological Answer:

  • Crystal growth : Optimize solvent systems (e.g., EtOH/water) to obtain diffraction-quality crystals.
  • Refinement tools : Use SHELXL for high-resolution data to resolve disorder in flexible propoxymethyl chains .

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